molecular formula C6H4O B098707 2-Ethynylfuran CAS No. 18649-64-4

2-Ethynylfuran

Cat. No. B098707
CAS RN: 18649-64-4
M. Wt: 92.09 g/mol
InChI Key: CTVCBOZMKFQEAP-UHFFFAOYSA-N
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Description

2-Ethynylfuran is a chemical compound with the molecular formula C6H4O . It has a molecular weight of 92.09 g/mol .


Synthesis Analysis

The synthesis of 2-Ethynylfuran has been investigated using various electron propagator decouplings . The π-orbital interactions between ethynyl and furan moieties are found to be strongest in 2,5-diethynylfuran . Oxygen atom of the furan ring and carbon atoms of ethyne group play an important role in stabilization/destabilization of HOMO/LUMO of ethynylfurans .


Molecular Structure Analysis

The molecular structure of 2-Ethynylfuran consists of a furan ring with an ethynyl group attached to the 2-position . The structure is planar due to the conjugation of the π-orbitals .


Chemical Reactions Analysis

The chemical reactions of 2-Ethynylfuran have been studied using electron propagator theory . The results indicate that 2-Ethynylfuran may be a useful precursor for the preparation of conducting polymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethynylfuran include a molecular weight of 92.09 g/mol and a monoisotopic mass of 92.026215 Da . Other properties such as energetic stability, dipole moment, HOMO−LUMO gap, ionization energies, and electron affinity have been calculated .

Scientific Research Applications

Investigation of Ethynylfurans Using the Electron Propagator Theory

Research has been conducted to investigate the properties of ethynylfurans, including 2-Ethynylfuran, using the Electron Propagator Theory . This research provides valuable insights into the electronic, structural, and spectroscopic properties of 2-Ethynylfuran.

Precursor for Conducting Polymers

2-Ethynylfuran may be a useful precursor for the preparation of conducting polymers due to its energetic stability, dipole moment, HOMO-LUMO gap, ionization energies, and electron affinity .

Safety And Hazards

The safety data sheet for 2-Ethynylfuran indicates that it has acute toxicity when ingested and can cause skin corrosion or irritation .

Future Directions

The future directions for 2-Ethynylfuran research could involve its use as a precursor for the preparation of conducting polymers . Further studies could also explore its potential applications in other areas of chemistry and materials science.

properties

IUPAC Name

2-ethynylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O/c1-2-6-4-3-5-7-6/h1,3-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTVCBOZMKFQEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940099
Record name 2-Ethynylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethynylfuran

CAS RN

18649-64-4
Record name Furan, 2-ethynyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018649644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethynylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 2-Ethynylfuran a promising candidate for conducting polymers?

A: 2-Ethynylfuran exhibits strong pi-orbital interactions between its ethynyl and furan moieties, particularly in the 2,5-diethynylfuran configuration. [] This interaction, along with the influence of the oxygen atom in the furan ring and the carbon atoms in the ethynyl group, contributes to favorable HOMO/LUMO energy levels and a suitable band gap. These electronic properties, alongside its energetic stability and dipole moment, make 2-Ethynylfuran and its derivatives potentially useful as precursors for developing conducting polymers. []

Q2: Has the electrical conductivity of polymers incorporating 2-Ethynylfuran been investigated?

A: Yes, studies have explored the electrical conductivity of poly(2-ethynylfuran) (P2EF) when doped with electron acceptors like iodine, bromine, and ferric chloride. [] Interestingly, iodine-doped P2EF exhibited a maximum conductivity of 5 × 10−3 Ω−1 cm−1, a value found to be largely independent of the polymer's molecular weight. [] This suggests that P2EF holds promise for applications requiring conductive polymeric materials.

Q3: What are the typical methods used to polymerize 2-Ethynylfuran?

A: Researchers have successfully polymerized 2-Ethynylfuran and its copolymers using catalysts based on tungsten hexachloride (WCl6) and molybdenum pentachloride (MoCl5). [, ] These catalysts facilitate the polymerization process, enabling the formation of polymers with potentially desirable properties for various applications.

Q4: Are there computational studies available that provide insights into the electronic structure of 2-Ethynylfuran?

A: Yes, the first eleven vertical ionization energies of mono and diethynylfurans have been calculated using electron propagator theory. [] These calculations provide valuable information on the electronic structure and orbital interactions within these molecules, which are crucial for understanding their reactivity and potential applications.

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